molecular formula C12H14BrN3 B12615256 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-

Cat. No.: B12615256
M. Wt: 280.16 g/mol
InChI Key: WUEGBPDZAVDURG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS No. 1001069-61-9) is a brominated pyrrolopyridine derivative with a stereospecific (2R)-pyrrolidinylmethyl substituent at position 2. Its structure combines a halogenated pyrrolo[2,3-b]pyridine core—a scaffold known for kinase inhibition and nucleic acid interactions—with a chiral pyrrolidine side chain. The bromine at position 5 enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization . The (2R)-pyrrolidinylmethyl group introduces stereochemical complexity, which may influence binding affinity in biological targets such as serotonin receptors or kinases .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

5-bromo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14BrN3/c13-9-4-8-5-11(16-12(8)15-7-9)6-10-2-1-3-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)/t10-/m1/s1

InChI Key

WUEGBPDZAVDURG-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)CC2=CC3=CC(=CN=C3N2)Br

Canonical SMILES

C1CC(NC1)CC2=CC3=CC(=CN=C3N2)Br

Origin of Product

United States

Preparation Methods

Cyclization Method

One of the most common synthetic routes involves the cyclization of 2-bromo-5-iodopyridine with a suitable base. This method can be summarized as follows:

  • Reagents : 2-bromo-5-iodopyridine, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

  • Reaction Conditions : The reaction is typically carried out at elevated temperatures (around 100°C) for several hours.

  • Mechanism : The base facilitates nucleophilic attack on the iodine atom by the pyrrolidinylmethyl group, leading to cyclization and formation of the desired compound.

Cross-Coupling Reactions

Another effective method for synthesizing this compound involves cross-coupling reactions, notably using palladium-catalyzed processes such as Suzuki-Miyaura or Sonogashira couplings.

  • Reagents : Aryl halides (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine), aryl or alkynyl boronic acids or halides.

  • Reaction Conditions : Typically performed in a solvent like toluene or dioxane under an inert atmosphere (nitrogen or argon), at temperatures ranging from 80°C to 120°C.

  • Yields : These reactions can yield moderate to high yields depending on the specific coupling partners used and reaction optimization.

Multi-Step Synthesis

A more comprehensive approach involves a multi-step synthesis that includes:

  • Preparation of the pyrrolo[2,3-b]pyridine core.

  • Bromination at the 5-position using brominating agents such as N-bromosuccinimide.

  • Introduction of the pyrrolidinylmethyl group through alkylation reactions involving protected pyrrolidine derivatives.

  • Deprotection steps to yield the final product.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Typical Yield
Cyclization 2-Bromo-5-iodopyridine, base Elevated temperature (100°C) Moderate
Cross-Coupling Aryl halides, boronic acids Inert atmosphere, 80°C - 120°C Moderate to High
Multi-Step Synthesis Pyrrolidine derivatives Varies by step Variable

The compound undergoes various chemical reactions that can modify its structure for further applications:

  • Oxidation : Can be oxidized using agents like potassium permanganate to form corresponding oxidized derivatives.

  • Reduction : Reduction can be achieved with lithium aluminum hydride or sodium borohydride to yield reduced products.

  • Substitution : The bromine atom can be substituted with other nucleophiles under suitable conditions using palladium catalysts and bases like triethylamine.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents for these reactions include palladium catalysts and bases like triethylamine or sodium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Biological Activities

1H-Pyrrolo[2,3-b]pyridine derivatives exhibit a wide range of pharmacological activities. Notable applications include:

Anticancer Activity

Research has demonstrated that certain derivatives of 1H-pyrrolo[2,3-b]pyridine act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that specific derivatives showed IC50_{50} values in the nanomolar range against FGFR1, 2, and 3, indicating strong potential for cancer therapy .

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant properties. Studies have shown that it can modulate neurotransmitter systems involved in seizure activity, making it a candidate for developing new antiepileptic drugs .

Anti-inflammatory Effects

Research indicates that derivatives of this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Several studies highlight the antimicrobial effects of pyrrolo[2,3-b]pyridine derivatives against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Case Study 1: FGFR Inhibition

A series of studies focused on synthesizing and evaluating 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors demonstrated that compound 4h effectively inhibited breast cancer cell proliferation and induced apoptosis. This highlights its potential as a lead compound for further development in oncology .

Case Study 2: PDE4B Inhibition

Another significant application is the development of selective phosphodiesterase 4B inhibitors derived from 1H-pyrrolo[2,3-b]pyridine. One derivative exhibited notable selectivity and efficacy in reducing TNF-α release from macrophages under inflammatory conditions. This positions it as a promising candidate for treating central nervous system disorders .

Summary of Applications

Application TypeDescriptionReferences
AnticancerInhibitors of FGFRs with nanomolar IC50_{50} values
AnticonvulsantModulates neurotransmitter systems to reduce seizure activity
Anti-inflammatoryInhibits TNF-α production; potential for inflammatory diseases
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition results in the induction of apoptosis and the reduction of tumor cell migration and invasion.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Findings

Substituent Flexibility vs. Synthetic Complexity: The target compound’s (2R)-pyrrolidinylmethyl group requires multi-step synthesis involving stereoselective alkylation and protecting group strategies (e.g., tert-butyl carbamate), contrasting with simpler alkylation routes for 2-ethyl or 1-methyl analogs . Bromine at position 5 is conserved across analogs, enabling Suzuki-Miyaura or Sonogashira couplings for diversification (e.g., 20a: 51% yield via ethynylation ).

Biological Relevance :

  • Pyrrolidine-containing derivatives (e.g., the target compound) are explored as 5-HT₆ receptor ligands, where stereochemistry modulates selectivity .
  • Methyl or ethyl substituents (e.g., compound 22) simplify synthesis but lack the stereochemical diversity needed for high-affinity kinase inhibition .

Stability and Reactivity :

  • The target compound’s pyrrolidine side chain may enhance solubility compared to lipophilic aryl-ethynyl analogs (e.g., 20a) .
  • N-Tosyl protection (as in compound 10) is common for intermediates but requires deprotection steps .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- (CAS Number: 1001069-61-9) is a compound of interest due to its potential biological activities. This compound features a bicyclic structure that combines elements of pyrrole and pyridine, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicine.

  • Molecular Formula : C12H14BrN3
  • Molecular Weight : 280.16 g/mol
  • Purity : ≥98%

Biological Activity Overview

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been investigated primarily in the context of their potential therapeutic effects against various diseases, including cancer and microbial infections.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, the platinum(II) complexes formed with this compound have shown high cytotoxicity against several human cancer cell lines:

CompoundCell LineIC50 (µM)
cis-[PtCl2(5BrHaza)2]Osteosarcoma (HOS)2.5
cis-[PtCl2(5BrHaza)2]Breast Carcinoma (MCF7)2.0
cis-[PtCl2(5BrHaza)2]Prostate Carcinoma (LNCaP)1.5

These values indicate that the platinum complex derived from 5-bromo-7-azaindole surpasses the efficacy of traditional cisplatin treatments .

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. Studies suggest that certain pyrrolo[2,3-b]pyridine derivatives possess activity against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for selected compounds were found to be significantly low, indicating potent antimicrobial effects .

The biological activity of 1H-Pyrrolo[2,3-b]pyridine is attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : The compound acts as a synthetic intermediate for azaindole-based protein kinase inhibitors, which are crucial in regulating cell growth and proliferation .
  • Antiviral Properties : Some studies have indicated potential antiviral activities against respiratory syncytial virus (RSV), where certain derivatives exhibited effective binding properties to human serum proteins .

Case Studies

  • Study on Antitumor Activity : A recent investigation assessed the cytotoxic effects of a series of pyrrolo[2,3-b]pyridine derivatives on ovarian and breast cancer cell lines. Compounds demonstrated varying levels of cytotoxicity, suggesting structure-activity relationships that could guide future drug design .
  • Antimycobacterial Assessment : Another study focused on the antimycobacterial activity where derivatives were tested against Mycobacterium tuberculosis. The results highlighted that modifications in the chemical structure significantly influenced the potency and selectivity of the compounds against bacterial strains .

Q & A

What are the optimal synthetic routes for 5-bromo-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation of precursor scaffolds. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can react with arylacetylenes under palladium catalysis to form 3-alkynyl derivatives (e.g., 20f , 45% yield via silica gel chromatography) . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water .
  • Temperature : 105°C for 3 hours to achieve full conversion .
  • Purification : Flash column chromatography with heptane/ethyl acetate (7:3) improves purity to ≥95% .

How are structural ambiguities in 1H-pyrrolo[2,3-b]pyridine derivatives resolved using spectroscopic methods?

Basic Research Question
Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent orientation. For instance:

  • ¹H NMR : In 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine , distinct peaks at δ 13.45 ppm (NH) and δ 8.93 ppm (HetH) confirm the nitro group’s position .
  • ¹³C NMR : Aromatic carbons in 21e show shifts at 120–150 ppm, distinguishing methoxy and fluorophenyl substituents .
  • HPLC-MS : Used to verify purity (≥95%) and molecular weight .

What structure-activity relationships (SAR) govern the FGFR inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives?

Advanced Research Question
Modifications at the 5-position and 3-position of the core scaffold significantly impact FGFR1-3 inhibition:

  • 5-Position : Introducing hydrogen bond acceptors (e.g., trifluoromethyl) enhances interactions with FGFR1’s G485 residue, improving IC₅₀ values (e.g., 4h : FGFR1 IC₅₀ = 7 nM) .
  • 3-Position : Bulky substituents (e.g., methoxyphenyl) occupy hydrophobic pockets, increasing selectivity over FGFR4 (e.g., 4h FGFR4 IC₅₀ = 712 nM) .
  • Chirality : The (2R)-pyrrolidinylmethyl group in 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]- optimizes steric complementarity with the ATP-binding pocket .

How can conflicting in vitro bioactivity data for pyrrolo[2,3-b]pyridine analogs be systematically addressed?

Advanced Research Question
Contradictions often arise from assay conditions or substituent electronic effects:

  • Case Study : Compound 21e (36% yield) showed lower antitumor activity than 21f despite similar purity. This discrepancy may stem from electron-withdrawing cyano groups in 21f enhancing cellular permeability .
  • Mitigation Strategies :
    • Standardize assays (e.g., consistent cell lines like 4T1 breast cancer) .
    • Use molecular dynamics simulations to predict solubility and membrane affinity .

What computational approaches validate the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives with FGFR1?

Advanced Research Question
Docking and molecular dynamics (MD) simulations reveal critical interactions:

  • Hydrogen Bonding : The pyrrolo[2,3-b]pyridine core forms hinge-binding interactions with FGFR1’s Ala564 .
  • Hydrophobic Contacts : The (2R)-pyrrolidinylmethyl group aligns with the DFG motif (Asp641), stabilizing the inactive kinase conformation .
  • Validation : MD trajectories (e.g., 100 ns simulations) confirm stability of ligand-protein complexes .

What methodologies are employed to assess in vivo antitumor efficacy of 5-bromo-pyrrolo[2,3-b]pyridine derivatives?

Advanced Research Question
Key steps include:

  • Xenograft Models : Implanting FGFR-driven tumors (e.g., 4T1 cells in BALB/c mice) .
  • Dosing Regimens : Oral administration of 4h at 10 mg/kg/day for 21 days .
  • Endpoints : Tumor volume reduction, apoptosis (TUNEL assay), and metastasis inhibition (lung nodule count) .

How are purification challenges resolved for nitro- or bromo-substituted pyrrolo[2,3-b]pyridines?

Basic Research Question
Silica gel chromatography is standard, but solvent ratios must be optimized:

  • Nitro Derivatives : Use dichloromethane/ethyl acetate (90:10) to separate 6c (87% yield) .
  • Bromo Derivatives : Heptane/ethyl acetate (8:2) minimizes decomposition of halogenated intermediates .

What are the current gaps in toxicity profiles of 1H-pyrrolo[2,3-b]pyridine derivatives?

Advanced Research Question
Limited data exist on:

  • Genotoxicity : No Ames test or micronucleus assay results are reported .
  • Organ-Specific Toxicity : FGFR inhibitors may cause hyperphosphatemia; preclinical studies in rats are needed .
  • Metabolic Stability : CYP450 interactions remain uncharacterized for most analogs .

How can solubility and bioavailability of 5-bromo-pyrrolo[2,3-b]pyridines be improved?

Advanced Research Question
Strategies include:

  • Prodrug Design : Esterification of hydroxyl groups (e.g., methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate) enhances intestinal absorption .
  • Formulation : Nanoemulsions or cyclodextrin complexes improve aqueous solubility .

What mechanistic insights explain apoptosis induction by FGFR-targeting pyrrolo[2,3-b]pyridines?

Advanced Research Question
Compound 4h induces apoptosis via:

  • Mitochondrial Pathway : Caspase-9 activation and Bax/Bcl-2 ratio modulation .
  • FGFR Signaling Blockade : Downregulation of p-FRS2 and p-ERK, arresting cell cycle at G1 phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.